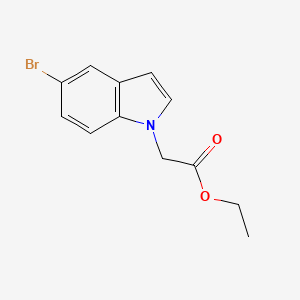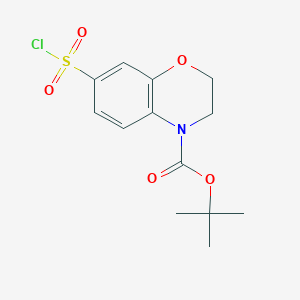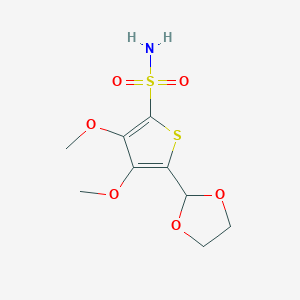
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer and autoimmune disorders. This compound is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B-cell function and survival.
作用機序
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a potent inhibitor of BTK, which is a key regulator of B-cell function and survival. BTK is a non-receptor tyrosine kinase that is essential for the development and activation of B-cells. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by this compound leads to the suppression of B-cell function and survival, resulting in the reduction of autoantibody production and the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of B-cell function and survival, the reduction of autoantibody production, and the inhibition of tumor growth. In preclinical studies, this compound has been shown to be well-tolerated and to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has several advantages for lab experiments, including its potency and selectivity for BTK, its favorable pharmacokinetic profile, and its well-tolerated nature. However, there are also some limitations to using this compound in lab experiments, including the potential for off-target effects and the need for careful dosing and monitoring to avoid toxicity.
将来の方向性
There are several future directions for the development and application of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, including the evaluation of its efficacy in clinical trials for the treatment of various diseases, the identification of biomarkers for patient selection and monitoring, and the development of combination therapies with other drugs. In addition, further research is needed to better understand the mechanism of action of this compound and to identify potential off-target effects and toxicity. Overall, this compound has shown great promise as a therapeutic agent for the treatment of various diseases, and further research is needed to fully realize its potential.
合成法
The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea involves several steps, including the reaction of 2-(1H-pyrazol-1-yl)ethylamine with 2-bromoethyl thiophene-2-carboxylate to form 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine. This intermediate is then reacted with 3-(3-(trifluoromethyl)phenyl)isocyanate to form the final product, this compound. The synthesis of this compound has been reported in several publications, and the compound is commercially available for research purposes.
科学的研究の応用
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, this compound has shown potent anti-tumor activity in several cancer models, including lymphoma, leukemia, and multiple myeloma. In addition, this compound has been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting B-cell function and reducing autoantibody production.
特性
IUPAC Name |
1-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4OS/c18-17(19,20)12-4-1-5-13(10-12)23-16(25)21-11-14(15-6-2-9-26-15)24-8-3-7-22-24/h1-10,14H,11H2,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMGJODFPLRKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCC(C2=CC=CS2)N3C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2572854.png)
![2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2572855.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide](/img/structure/B2572858.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2572859.png)
![3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2572863.png)


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2572867.png)
![5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide](/img/structure/B2572868.png)
![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2572873.png)
![4-{[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine](/img/structure/B2572874.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2572876.png)
